

# Zovodotin Demonstrates Significant Efficacy in Preclinical Models of T-DM1 Resistant Cancers

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## Compound of Interest

Compound Name: Zovodotin

Cat. No.: B10831927

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For researchers, scientists, and drug development professionals, preclinical data reveals the potential of **Zovodotin** (Disitamab Vedotin), a novel HER2-targeted antibody-drug conjugate (ADC), to overcome resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast and gastric cancers. These findings position **Zovodotin** as a promising therapeutic alternative for patients who have developed resistance to existing anti-HER2 therapies.

**Zovodotin**, an ADC composed of the novel humanized anti-HER2 monoclonal antibody hertuzumab linked to the microtubule inhibitor monomethyl auristatin E (MMAE), has shown potent antitumor activity in preclinical settings, particularly in tumor models that have become resistant to T-DM1.<sup>[1][2][3]</sup> This efficacy is attributed to its unique binding to a different epitope on the HER2 receptor compared to trastuzumab, the antibody component of T-DM1.<sup>[1][2][3]</sup>

## Comparative Efficacy in T-DM1 Resistant Models

Preclinical studies have demonstrated **Zovodotin**'s ability to inhibit the growth of T-DM1 resistant cancer cell lines and xenografts. Notably, **Zovodotin** has shown efficacy not only as a single agent but also in combination with T-DM1, suggesting a synergistic effect that could further enhance therapeutic outcomes.<sup>[1][2][3]</sup>

## In Vitro Cell Proliferation Data

The following table summarizes the in vitro efficacy of **Zovodotin** compared to T-DM1 in a panel of HER2-positive cancer cell lines, including those with acquired resistance to T-DM1.

Cell Line	Cancer Type	T-DM1 Resistance Status	Zovodotin IC50 (nM)	T-DM1 IC50 (nM)
KMCH-1	Biliary Tract Cancer	Sensitive	0.031 µg/mL	>10 µg/mL
Mz-ChA-1	Biliary Tract Cancer	Sensitive	1.3 µg/mL	>10 µg/mL
KKU-100	Biliary Tract Cancer	Low HER2 Expression	4.3 µg/mL	>10 µg/mL
BT-474/KR	Breast Cancer	Resistant	-	-

\*Note: Data for biliary tract cancer cell lines from a preclinical study on trastuzumab emtansine. [4] Data for BT-474/KR, a T-DM1 resistant cell line, indicates resistance is conferred by STAT3 activation.[5] Specific IC50 values for **Zovodotin** in this cell line were not available in the provided search results.

## In Vivo Xenograft Studies

In vivo studies using mouse xenograft models of T-DM1 resistant breast and gastric cancers have further substantiated the efficacy of **Zovodotin**. Treatment with **Zovodotin** resulted in significant tumor growth inhibition in models that had previously progressed on T-DM1 therapy. [1][2][3]

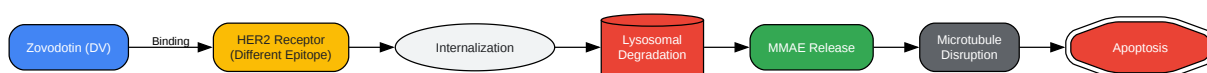
Xenograft Model	Cancer Type	T-DM1 Resistance Status	Zovodotin Treatment Outcome
Breast Cancer Xenograft	Breast Cancer	Progressed on T-DM1	Significant tumor growth inhibition
Gastric Cancer Xenograft	Gastric Cancer	Progressed on T-DM1	Significant tumor growth inhibition

## Mechanisms of Action and Overcoming Resistance

T-DM1 resistance can arise from various mechanisms, including reduced HER2 expression, impaired intracellular trafficking and lysosomal degradation of the ADC, and alterations in microtubule dynamics.[6][7][8][9] **Zovodotin**'s distinct properties may allow it to circumvent these resistance mechanisms.

## Zovodotin's Mechanism of Action

The proposed mechanism of action for **Zovodotin** involves the following steps:

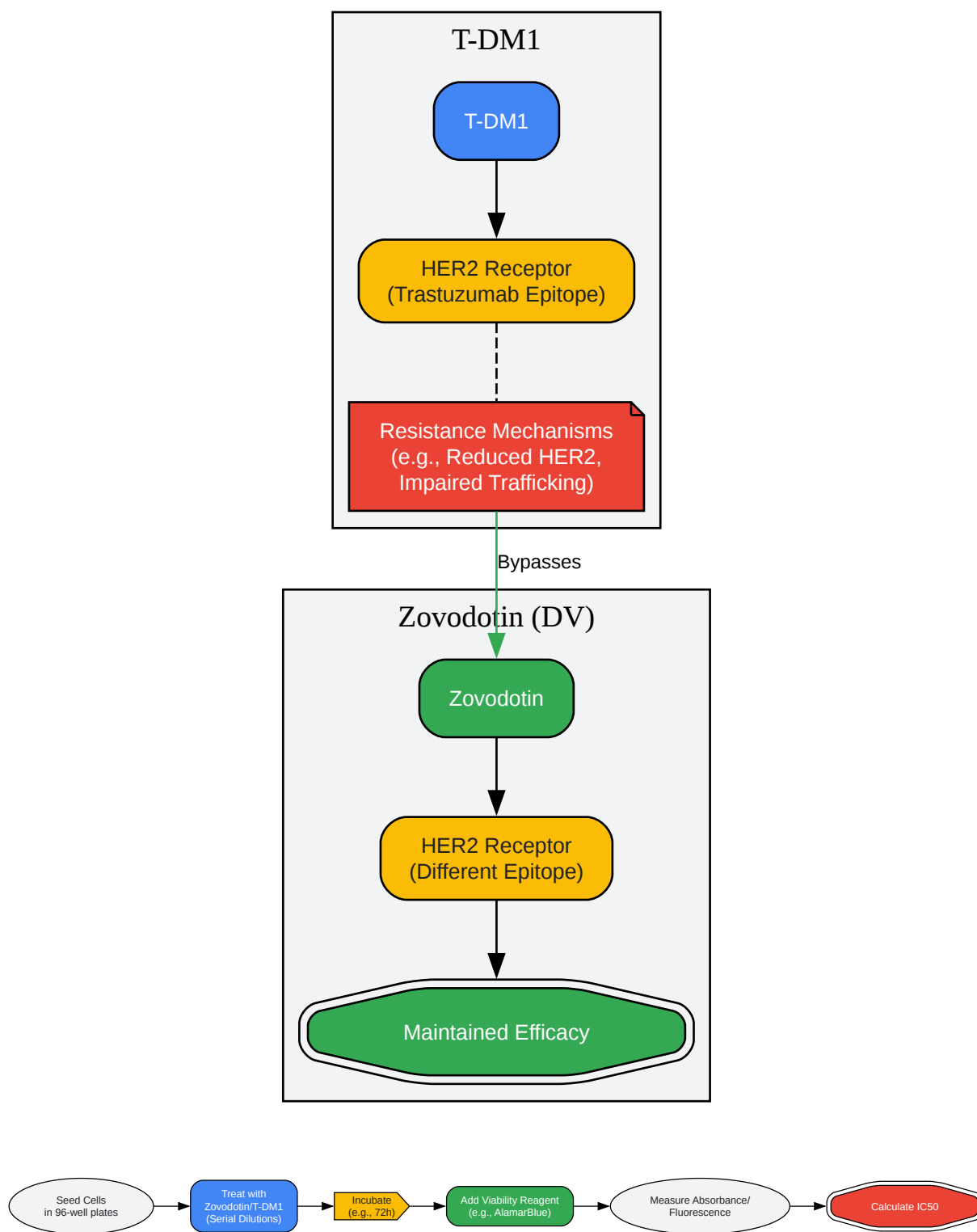


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Figure 1: **Zovodotin** Mechanism of Action. This diagram illustrates the binding of **Zovodotin** to a distinct HER2 epitope, followed by internalization, lysosomal degradation, release of the cytotoxic payload MMAE, microtubule disruption, and subsequent apoptosis of the cancer cell.

## Overcoming T-DM1 Resistance

**Zovodotin**'s ability to bind to a different HER2 epitope may be advantageous in cases where T-DM1 binding is compromised. Furthermore, the distinct linker and payload (MMAE) in **Zovodotin** may be less susceptible to the specific resistance mechanisms that affect T-DM1's payload (DM1).



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